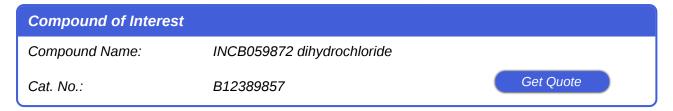


Application Notes and Protocols for Flow Cytometry Analysis Following INCB059872 Treatment

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For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB059872 is a potent and selective, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme involved in epigenetic regulation.[1][2][3][4] LSD1 plays a crucial role in cell differentiation and proliferation by demethylating histones and other non-histone substrates.[5] In the context of oncology, particularly in myeloid malignancies, aberrant LSD1 activity contributes to a block in cellular differentiation, promoting oncogenesis.[3][6][7] INCB059872 has been shown to induce myeloid differentiation in acute myeloid leukemia (AML) cells and modulate the tumor microenvironment by altering myeloid cell populations.[6] [8][9][10]

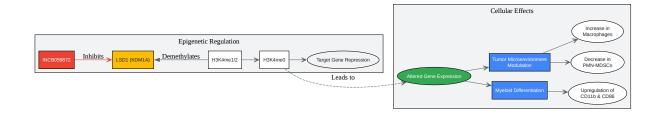
Flow cytometry is an essential tool for characterizing the phenotypic and functional changes in cell populations following treatment with INCB059872. This document provides detailed protocols for the analysis of cell differentiation markers and immune cell populations by flow cytometry after treatment with this inhibitor.

Mechanism of Action of INCB059872

INCB059872 forms a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor of LSD1, leading to its irreversible inhibition.[6] This inhibition results in an increase in histone H3



lysine 4 (H3K4) methylation, leading to altered gene expression.[3] A key consequence of this epigenetic modification is the induction of myeloid differentiation, characterized by the upregulation of cell surface markers such as CD11b and CD86.[6][11] Furthermore, INCB059872 has been observed to redirect myeloid differentiation away from polymorphonuclear myeloid-derived suppressor cells (PMN-MDSCs) and towards monocytic and macrophage lineages, thereby remodeling the tumor microenvironment to be more responsive to immunotherapies.[8][10][12]



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Caption: Mechanism of INCB059872 action leading to cellular changes.

Data Presentation

The following tables summarize quantitative data on the effects of INCB059872 on myeloid cell differentiation and the tumor microenvironment, as measured by flow cytometry.

Table 1: Effect of INCB059872 on Myeloid Differentiation Markers in AML Models



Cell Line/Mod el	Treatmen t Concentr ation/Dos e	Treatmen t Duration	Marker	% Positive Cells (Control)	% Positive Cells (INCB059 872)	Referenc e
Human AML Cell Lines	Not Specified	Not Specified	CD11b	Not Specified	Increased	[6][9]
Human AML Cell Lines	Not Specified	Not Specified	CD86	Not Specified	Increased	[6][9]
Human Primary AML Cells	Not Specified	Ex vivo	CD14+ (Monocyte s)	Not Specified	Increased	[9]
Human Primary AML Cells	Not Specified	Ex vivo	CD15+ (Granulocy tes)	Not Specified	Increased	[9]
THP-1 Xenograft Model	Not Specified	In vivo	CD86	Not Specified	Sustained Induction	[6]
OCI-AML5 Cells	250 nM	96 hours	CD11b	~10%	~40%	[13]

Table 2: Effect of INCB059872 on Immune Cell Populations in the Tumor Microenvironment (4T1 mouse mammary tumor model)



Cell Population	Treatment	% of Total Cells (Control)	% of Total Cells (INCB05987 2)	Change	Reference
PMN-MDSC	Oral administratio n	Not Specified	Significantly Decreased	1	[8][10]
Macrophages	Oral administratio n	Not Specified	Increased	1	[8]
T- lymphocytes	Oral administratio n	Not Specified	Increased Infiltration	1	[8]

Experimental Protocols

The following are detailed protocols for the treatment of cells with INCB059872 and subsequent analysis by flow cytometry.

Protocol 1: In Vitro Treatment of Cell Lines and Primary Cells

This protocol describes the treatment of suspension cell lines (e.g., AML cell lines) or primary cells with INCB059872.

Materials:

- INCB059872 (stock solution prepared in DMSO)
- Complete cell culture medium
- Cell line of interest (e.g., THP-1, MV-4-11) or freshly isolated primary cells (e.g., human primary AML cells)
- Phosphate-buffered saline (PBS)

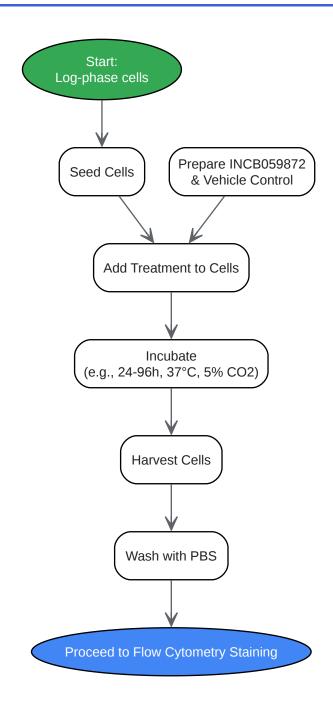


- Fetal bovine serum (FBS)
- Trypan blue or other viability dye
- Hemocytometer or automated cell counter
- Microcentrifuge tubes or 96-well plates

Procedure:

- Cell Seeding: Culture cells to a logarithmic growth phase. On the day of the experiment, determine cell viability and concentration. Seed cells in a multi-well plate or culture flask at a density appropriate for the cell type and duration of the experiment.
- INCB059872 Treatment: Prepare serial dilutions of INCB059872 in complete culture medium from the stock solution. Add the desired final concentrations of INCB059872 to the cells.
 Include a vehicle control (DMSO) at the same final concentration as the highest INCB059872 treatment.
- Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for the desired duration (e.g., 24, 48, 72, or 96 hours).[6][13]
- Cell Harvesting: After incubation, gently resuspend the cells and transfer them to microcentrifuge tubes. Centrifuge at 300-400 x g for 5 minutes.
- Washing: Discard the supernatant and wash the cell pellet once with cold PBS.
- Proceed to Staining: The cells are now ready for flow cytometry staining as described in Protocol 2.





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Caption: Workflow for in vitro treatment with INCB059872.

Protocol 2: Flow Cytometry Staining for Cell Surface Markers

This protocol is for the analysis of myeloid differentiation markers (e.g., CD11b, CD86) or immune cell surface markers.



Materials:

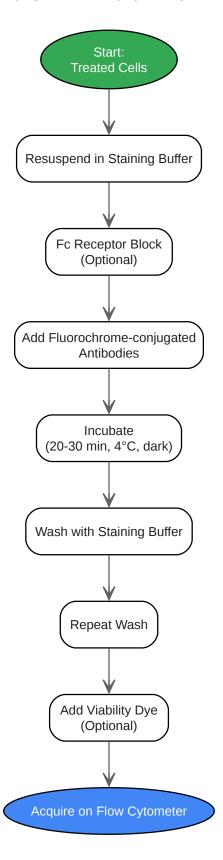
- INCB059872-treated and control cells (from Protocol 1)
- Flow Cytometry Staining Buffer (e.g., PBS with 1-2% FBS or BSA)
- Fc receptor blocking solution (e.g., anti-CD16/CD32 for mouse cells, or commercial human Fc block)
- Fluorochrome-conjugated primary antibodies (e.g., anti-CD11b, anti-CD86, anti-CD14, anti-CD15)
- Viability dye (e.g., 7-AAD, Propidium Iodide, or a fixable viability dye)
- FACS tubes (12 x 75 mm)

Procedure:

- Cell Preparation: Resuspend the washed cell pellets from Protocol 1 in 100 μL of cold Flow Cytometry Staining Buffer.
- Fc Receptor Blocking (Optional but Recommended): Add Fc blocking solution to the cell suspension and incubate for 10-15 minutes at 4°C to prevent non-specific antibody binding. [14]
- Antibody Staining: Add the predetermined optimal concentration of each fluorochromeconjugated antibody to the cells. Vortex gently.
- Incubation: Incubate for 20-30 minutes at 4°C in the dark.
- Washing: Add 1-2 mL of Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant. Repeat the wash step once or twice.[14][15]
- Viability Staining: If using a non-fixable viability dye like 7-AAD or PI, add it to the final resuspension buffer just before analysis. If using a fixable viability dye, follow the manufacturer's protocol, which is typically performed before antibody staining.



 Resuspension and Acquisition: Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., 300-500 μL). Analyze the samples on a flow cytometer.





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Caption: Workflow for cell surface marker staining for flow cytometry.

Protocol 3: Intracellular Staining for Flow Cytometry (General)

While the primary reported effects of INCB059872 are on cell surface markers, this general protocol is provided for researchers interested in investigating intracellular targets.

Materials:

- Treated and control cells stained for surface markers (optional, before fixation)
- Fixation Buffer (e.g., 1-4% paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., PBS with 0.1-0.5% Saponin or Triton X-100)
- · Fluorochrome-conjugated intracellular antibodies

Procedure:

- Surface Staining (Optional): Perform surface staining as described in Protocol 2. After the final wash, proceed to fixation.
- Fixation: Resuspend the cell pellet in Fixation Buffer and incubate for 15-20 minutes at room temperature.
- Washing: Wash the cells with Permeabilization Buffer.
- Intracellular Staining: Resuspend the fixed and permeabilized cells in Permeabilization Buffer containing the intracellular antibodies.
- Incubation: Incubate for 30-60 minutes at room temperature or 4°C in the dark.[16]
- Washing: Wash the cells twice with Permeabilization Buffer.
- Resuspension and Acquisition: Resuspend the cells in Flow Cytometry Staining Buffer and acquire on a flow cytometer.



Data Analysis

- Gating Strategy:
 - Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).
 - Gate on viable cells based on the viability dye staining.
 - From the viable, single-cell population, create plots to analyze the expression of the markers of interest (e.g., CD11b vs. a side scatter or another marker).
- Quantification:
 - Determine the percentage of positive cells for each marker by setting appropriate gates based on isotype controls or fluorescence minus one (FMO) controls.
 - The median fluorescence intensity (MFI) can also be quantified to measure the level of marker expression.
- Statistical Analysis:
 - Compare the percentage of positive cells or MFI between control and INCB059872-treated groups using appropriate statistical tests (e.g., t-test, ANOVA).

Conclusion

Flow cytometry is a powerful technique for elucidating the cellular effects of the LSD1 inhibitor INCB059872. The provided protocols offer a framework for assessing changes in myeloid differentiation and immune cell populations. By carefully following these methodologies and employing a robust data analysis strategy, researchers can effectively characterize the mechanism of action of INCB059872 and its potential as a therapeutic agent.

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